2-Amino-5-(trifluoromethyl)benzamide

説明

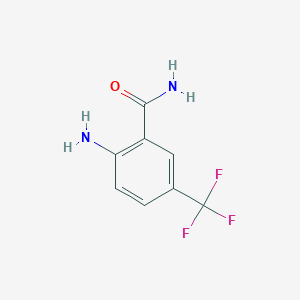

Structure

2D Structure

特性

IUPAC Name |

2-amino-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKMVZDIJPORMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289718 | |

| Record name | 2-Amino-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-54-0 | |

| Record name | 2-Amino-5-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Reaction Pathway

Nitrile hydrolysis represents one of the most direct and high-yield methods for synthesizing 2-amino-5-(trifluoromethyl)benzamide. This approach leverages the conversion of a nitrile precursor to the corresponding benzamide under basic or acidic conditions. A patented method for analogous trifluoromethyl benzamides illustrates this process:

-

Starting Material : 2-Chloro-6-trifluoromethylbenzonitrile.

-

Hydrolysis : Treatment with sodium hydroxide (NaOH) in aqueous medium at elevated temperatures (100°C) for 2–4 hours.

-

Workup : Acidification or cooling to precipitate the benzamide product.

Example Procedure :

-

Step 1 : 34.2 g of 2-trifluoromethyl benzonitrile is dissolved in 200 mL of water.

-

Step 2 : 12 g NaOH is added, and the mixture is heated to 100°C for 2 hours.

-

Step 3 : The reaction is cooled, and the product is isolated via suction filtration, yielding 34 g of 2-trifluoromethylbenzamide with 98.8% purity and 89.9% yield.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 2–4 hours |

| Base | NaOH |

| Yield | 89.9% |

This method avoids hazardous reagents and achieves high purity, making it suitable for industrial-scale production.

Acid Chloride Aminolysis

Formation of Acid Chloride Intermediate

The aminolysis of acid chlorides with ammonia or amines is a classical route to benzamides. For this compound, this involves:

-

Synthesis of 5-(Trifluoromethyl)anthranilic Acid Chloride :

Example Procedure :

Amination Reaction

The acid chloride is subsequently reacted with ammonia or a protected amine source:

Example Procedure :

-

Step 1 : The acid chloride is dissolved in acetone.

-

Step 2 : Ammonium thiocyanate (NH₄SCN) and 2-amino-5-(trifluoromethyl)pyridine are added.

-

Step 3 : The reaction proceeds at 50°C for 2 hours, yielding the benzamide after workup.

Key Parameters :

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 50°C |

| Reaction Time | 2 hours |

| Yield | 31% |

While this method offers modularity, the lower yield compared to nitrile hydrolysis highlights challenges in side-reaction suppression.

Catalytic Hydrogenation and Reductive Amination

Hydrogenation of Nitro Precursors

Nitro groups can be reduced to amines using catalytic hydrogenation, providing a pathway to introduce the amino group post-cyclization:

-

Starting Material : 2-Nitro-5-(trifluoromethyl)benzonitrile.

-

Hydrogenation : Catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel under H₂ atmosphere.

-

Hydrolysis : Conversion of the nitrile to the benzamide via NaOH treatment.

Example Procedure :

-

Step 1 : 22.4 g of 2-chloro-6-trifluoromethylbenzamide and 15.0 g triethylamine are dissolved in tetrahydrofuran (THF).

-

Step 2 : 2 g 5% Pd/C catalyst is added under H₂ (1.5 atm) at 25°C for 16 hours.

-

Step 3 : The product is isolated via filtration and washing, yielding 18.0 g with 97.3% purity and 95.2% yield.

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Pressure | 1.5 atm H₂ |

| Temperature | 25°C |

| Yield | 95.2% |

This method excels in selectivity and yield but requires specialized equipment for hydrogen handling.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Industrial Considerations and Optimization

化学反応の分析

Types of Reactions: 2-Amino-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides.

科学的研究の応用

Medicinal Chemistry

2-Amino-5-(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

- Enzyme Inhibition : It is being explored as a potential inhibitor for various enzymes, which could lead to new treatments for diseases .

Biological Research

The compound's ability to penetrate cell membranes due to its lipophilicity makes it suitable for biological applications:

- Biological Activity : The presence of the trifluoromethyl group has been linked to enhanced biological activity, making it a candidate for drug development .

- Investigative Studies : Ongoing research is focused on understanding its mechanism of action at the molecular level .

Material Science

In industrial applications, this compound serves as a building block for synthesizing new materials with unique properties:

- Polymer Development : Used in creating polymers that require specific thermal and chemical stability due to the presence of fluorine atoms .

- Pesticide Formulation : Its derivatives are being researched for use in agrochemicals, providing enhanced efficacy and reduced environmental impact .

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in A549 and HeLa cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism was attributed to apoptosis induction pathways activated by the compound.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the enzyme inhibition capabilities of this compound. It was found to effectively inhibit enzymes involved in metabolic pathways related to cancer progression, showcasing its potential utility in targeted cancer therapies.

作用機序

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

類似化合物との比較

Substituent Variations on the Benzamide Core

The following table summarizes key analogs of 2-amino-5-(trifluoromethyl)benzamide, highlighting substituent differences, molecular properties, and applications:

Key Research Findings

Biological Activity: Analogs with heterocyclic additions, such as imidazole (e.g., N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide), exhibit superior binding affinity to HDAC6 (83.7 kcal/mol) compared to this compound derivatives, which lack such functional groups . The trifluoromethyl group in this compound contributes to its role as a metabolite in pesticides like fluopyram, where it is monitored for residue compliance .

Synthetic Utility: Halogenated analogs (e.g., 2-amino-5-bromobenzamide) are preferred in cross-coupling reactions due to bromine’s reactivity, whereas the -CF₃ group in this compound is more suited to enhancing stability in agrochemical formulations . Patent applications highlight derivatives like 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile as intermediates in kinase inhibitors, emphasizing the versatility of the benzamide core .

Physicochemical Properties: Replacing the -CONH₂ group with -COOH (as in 2-amino-5-(trifluoromethyl)benzoic acid) reduces molecular weight (217.14 g/mol) and alters solubility, making it more suitable for ionic interactions in agrochemicals . Hydrophobic substituents (e.g., -CF₃) improve membrane permeability but may reduce aqueous solubility, a trade-off critical in drug design .

Structural and Functional Insights

- Electron-Withdrawing Effects: The -CF₃ group in this compound stabilizes the aromatic ring, reducing electrophilic substitution reactivity compared to -Br or -Cl analogs .

- Bioisosteric Replacements : Imidazole or pyridine rings (e.g., in HDAC inhibitors or pyrimidine derivatives ) enhance target engagement, whereas simple benzamides are more commonly used as intermediates.

- Regulatory Considerations : Metabolites like 2-(trifluoromethyl)benzamide are monitored in food safety protocols, reflecting environmental persistence linked to -CF₃ groups .

生物活性

2-Amino-5-(trifluoromethyl)benzamide (CAS No. 16499-54-0) is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group. This group is known to enhance biological activity by influencing the compound's interactions with biological targets. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring, which significantly influences its reactivity and biological properties.

Target Interaction

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which improves the compound's binding affinity to hydrophobic pockets in target proteins.

Enzyme Inhibition

Research indicates that compounds with a similar structure exhibit inhibitory effects on various enzymes, including histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression and inducing apoptosis in cancer cells . The presence of the trifluoromethyl group can enhance the potency of these inhibitors by increasing their hydrophobic interactions within the enzyme's active site.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, mediated by alterations in gene expression related to cell survival and proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial and fungal strains. This activity is believed to stem from its ability to disrupt cellular processes in microorganisms, potentially through inhibition of key metabolic enzymes.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, compounds with similar structures typically exhibit moderate oral bioavailability and are metabolized via liver enzymes. The trifluoromethyl group may influence metabolic stability, potentially leading to prolonged action in vivo .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant dose-dependent cytotoxicity, with IC50 values comparable to established anticancer agents .

- HDAC Inhibition : In vitro assays demonstrated that this compound acts as a potent inhibitor of HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests its potential as an anticancer therapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)benzamide | Similar amino and trifluoromethyl groups | Moderate anticancer activity |

| 3-Amino-5-(trifluoromethyl)benzamide | Different positioning of functional groups | Enhanced antimicrobial properties |

| Benzamide derivatives | Varied substitutions on benzene ring | Diverse pharmacological profiles |

Q & A

Q. What are reliable methods for synthesizing 2-Amino-5-(trifluoromethyl)benzamide derivatives?

A common approach involves nucleophilic substitution or coupling reactions. For example, potassium cyanide in dimethylsulfoxide (DMSO) at 0°C–room temperature can replace halogens (e.g., Cl) with cyano groups on aromatic rings, followed by purification via reverse-phase chromatography (C18 columns, 40–100% acetonitrile/water) . Reaction optimization should consider temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., 1,4-diazabicyclo[2.2.2]octane as a catalyst) to improve yields, which may vary significantly (e.g., 38% in Reference Example 63) .

Q. How can the crystal structure of this compound be determined?

Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps include:

- Data collection at low temperatures to reduce thermal motion artifacts.

- Structure solution via direct methods (SHELXS/SHELXD) and refinement against high-resolution data (<1.0 Å).

- Validation using Mercury CSD 2.0 for intermolecular interactions (e.g., hydrogen bonds involving the amide group) .

Q. What analytical techniques validate the purity of this compound?

- LCMS : Monitor molecular ion peaks (e.g., m/z 265 [M+H]⁺) and fragmentation patterns.

- HPLC : Use reverse-phase columns (e.g., C18) with acetonitrile/water gradients; retention times (e.g., 1.16 minutes under SMD-TFA05 conditions) ensure reproducibility .

- NMR : Analyze ¹⁹F NMR for trifluoromethyl group signals (δ ~ -60 ppm) and ¹H NMR for aromatic protons .

Advanced Research Questions

Q. How to resolve contradictions in synthetic yields when scaling up reactions?

Low yields (e.g., 38% in small-scale synthesis) may arise from incomplete substitution or side reactions. Mitigation strategies:

- Screen alternative catalysts (e.g., Pd-based catalysts for cross-coupling).

- Optimize solvent systems (e.g., DMSO vs. DMF) to enhance reagent solubility.

- Use computational tools (e.g., AI-driven retrosynthesis) to predict feasible pathways and byproducts .

Q. What methodologies identify biochemical targets of trifluoromethyl-containing benzamides?

- Enzyme assays : Test inhibition of bacterial targets like acps-pptase using kinetic assays (IC₅₀ determination).

- Docking studies : Use software (e.g., AutoDock Vina) to model interactions between the trifluoromethyl group and enzyme active sites (e.g., leucyl-tRNA synthetase) .

- Pathway analysis : Employ transcriptomics/proteomics to detect downstream effects on bacterial proliferation pathways .

Q. How to address crystallographic data inconsistencies in twinned crystals?

Twinning complicates refinement. Solutions include:

- Using SHELXL’s TWIN and BASF commands to model twin domains.

- Validating results with the R₁₀₀₀ parameter and comparing bond lengths/angles to CSD database averages .

Q. What strategies improve the stability of benzamide derivatives in biological assays?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic degradation.

- Formulation : Use co-solvents (e.g., cyclodextrins) to enhance aqueous solubility.

- Stability studies : Monitor decomposition via accelerated stability testing (40°C/75% RH) and LCMS .

Methodological Considerations

Q. How to design SAR studies for trifluoromethyl benzamides?

- Library synthesis : Vary substituents on the benzamide core (e.g., halogens, methoxy groups) and assess activity.

- 3D-QSAR : Build models using CoMFA/CoMSIA to correlate electronic/steric features with bioactivity .

Q. What are best practices for handling hazardous intermediates (e.g., cyanides)?

- Safety protocols : Use fume hoods, PPE, and real-time gas sensors for HCN detection.

- Waste management : Neutralize cyanide waste with NaOCl/FeSO₄ before disposal by certified agencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。